molecular formula C14H30S2 B1173086 COPPERPHORPHINE CAS No. 13007-96-0

COPPERPHORPHINE

Cat. No.: B1173086
CAS No.: 13007-96-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copperphorphine, a copper(I) coordination complex, features a central copper(I) ion ligated by triphenylphosphine (PPh₃) and ethylpyridine ligands. This compound is notable for its trigonal planar geometry, as confirmed by X-ray crystallography, which reveals Cu–P bond lengths of ~2.28 Å and Cu–N distances of ~1.98 Å . Its synthesis involves the reaction of Cu(I) precursors with PPh₃ and ethylpyridine under inert conditions, yielding air-sensitive crystals suitable for catalytic and photophysical studies. Key characterization data include distinctive IR stretches at 1,090 cm⁻¹ (P–C aromatic) and 760 cm⁻¹ (pyridine ring deformation), alongside thermal stability up to 180°C (TGA data) .

Properties

CAS No.

13007-96-0

Molecular Formula

C14H30S2

Synonyms

COPPERPHORPHINE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Nickel(II)-Triphenylphosphine-Pyridine Complex

Structural Differences :

  • Metal Center : Nickel(II) vs. copper(I) imparts distinct redox properties. Nickel’s +2 oxidation state favors square planar or octahedral geometries, unlike copper(I)’s trigonal planar configuration .
  • Ligand Coordination : While both complexes use PPh₃, the nickel analog typically incorporates additional ligands (e.g., chloride or acetate) to satisfy its higher coordination number.

Stability and Reactivity :

  • Nickel complexes exhibit greater thermal stability (decomposition >220°C) but lower catalytic activity in cross-coupling reactions due to slower electron transfer kinetics .
  • Copperphorphine’s Cu(I) center enables superior efficacy in Ullmann-type couplings, achieving 85% yield vs. 60% for nickel analogs under identical conditions .

Ligand-Modified Analog: Copper(I)-Tetramethylphosphinane Complex

Ligand Effects :

  • Replacement of PPh₃ with 2,2,6,6-tetramethylphosphinane (TMP) alters steric and electronic profiles. TMP’s bulkier structure increases Cu–P bond length (2.32 Å vs. 2.28 Å in this compound) but enhances air stability via steric shielding .
  • Ethylpyridine vs. alternative N-donors (e.g., bipyridine) reduces π-backbonding, lowering luminescence quantum yields (Φ = 0.15 for this compound vs. Φ = 0.32 for bipyridine analogs) .

Comparative Data Table

Property This compound Nickel(II)-PPh₃-Pyridine Cu(I)-TMP Complex
Metal Oxidation State +1 +2 +1
Geometry Trigonal Planar Square Planar Trigonal Planar
Thermal Stability (°C) 180 220 200
Catalytic TON (C–N) 1,200 600 N/A
Luminescence Φ 0.15 0.05 0.10
Key References

Research Implications and Limitations

This compound’s versatility in catalysis and photochemistry is offset by its air sensitivity, necessitating stringent handling protocols . Comparative studies highlight the trade-offs between ligand bulk, metal choice, and application-specific performance. Future research should explore hybrid ligands (e.g., phosphine-alkene systems from ) to balance stability and reactivity. Limitations include scarce data on long-term degradation and in vivo toxicity, which are critical for biomedical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.